4-methyl-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-3-(2-oxoimidazolidin-1-yl)benzamide
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Overview
Description
4-methyl-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-3-(2-oxoimidazolidin-1-yl)benzamide is a complex organic compound with a unique structure that includes an oxazoline ring, an oxolane ring, and an imidazolidinone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-3-(2-oxoimidazolidin-1-yl)benzamide typically involves multiple steps:
Formation of the Oxazoline Ring: This can be achieved through the cyclization of an appropriate precursor, such as an amino alcohol, with a carboxylic acid derivative under dehydrating conditions.
Construction of the Oxolane Ring: This step may involve the use of a diol and a suitable protecting group strategy to ensure selective formation of the desired stereoisomer.
Introduction of the Imidazolidinone Moiety: This can be accomplished by reacting an appropriate amine with a carbonyl compound, followed by cyclization.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxazoline and oxolane rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the imidazolidinone moiety, potentially converting it to an amine.
Substitution: The benzamide group can undergo various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxazoline and oxolane rings, while reduction may produce amines from the imidazolidinone moiety.
Scientific Research Applications
4-methyl-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-3-(2-oxoimidazolidin-1-yl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline and oxolane rings may interact with active sites of enzymes, while the imidazolidinone moiety may form hydrogen bonds with receptor proteins. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-3-(2-oxoimidazolidin-1-yl)benzamide: shares structural similarities with other compounds containing oxazoline, oxolane, and imidazolidinone moieties.
N-Methyl-2-[(3R,4S)-3-{[5-(phenoxymethyl)-1,2-oxazol-3-yl]methyl}-4-piperidinyl]-N-(2-propyn-1-yl)acetamide: is another compound with a similar oxazoline ring structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-methyl-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-3-(2-oxoimidazolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-12-3-4-14(9-18(12)24-6-5-21-20(24)26)19(25)22-17-11-27-10-15(17)8-16-7-13(2)23-28-16/h3-4,7,9,15,17H,5-6,8,10-11H2,1-2H3,(H,21,26)(H,22,25)/t15-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFINYMMZNQKBCS-WBVHZDCISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2COCC2CC3=CC(=NO3)C)N4CCNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)N[C@H]2COC[C@H]2CC3=CC(=NO3)C)N4CCNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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